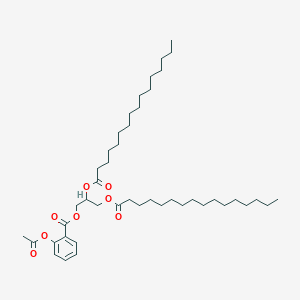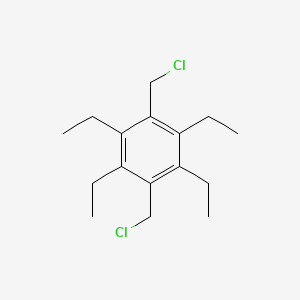
1,4-Bis(chloromethyl)-2,3,5,6-tetraethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(chloromethyl)-2,3,5,6-tetraethylbenzene is an organic compound with the molecular formula C14H20Cl2 It is a derivative of benzene, where the hydrogen atoms at the 1, 4 positions are replaced by chloromethyl groups, and the hydrogen atoms at the 2, 3, 5, and 6 positions are replaced by ethyl groups
準備方法
Synthetic Routes and Reaction Conditions: 1,4-Bis(chloromethyl)-2,3,5,6-tetraethylbenzene can be synthesized through a chloromethylation reaction. This involves the reaction of 2,3,5,6-tetraethylbenzene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction typically occurs under reflux conditions to ensure complete chloromethylation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of advanced catalysts and solvents can enhance the efficiency and selectivity of the chloromethylation process.
化学反応の分析
Types of Reactions: 1,4-Bis(chloromethyl)-2,3,5,6-tetraethylbenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with various nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl groups can yield the corresponding methyl groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydrolysis, and primary or secondary amines for amination.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products:
Substitution Reactions: Products include 1,4-bis(aminomethyl)-2,3,5,6-tetraethylbenzene, 1,4-bis(thiomethyl)-2,3,5,6-tetraethylbenzene, and 1,4-bis(hydroxymethyl)-2,3,5,6-tetraethylbenzene.
Oxidation Reactions: Products include 1,4-bis(formyl)-2,3,5,6-tetraethylbenzene and 1,4-bis(carboxyl)-2,3,5,6-tetraethylbenzene.
Reduction Reactions: The major product is 1,4-bis(methyl)-2,3,5,6-tetraethylbenzene.
科学的研究の応用
1,4-Bis(chloromethyl)-2,3,5,6-tetraethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying their interactions and functions.
Industry: It is used in the production of polymers and resins with specific properties.
作用機序
The mechanism of action of 1,4-Bis(chloromethyl)-2,3,5,6-tetraethylbenzene involves its reactivity towards nucleophiles. The chloromethyl groups are highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical syntheses and modifications.
Molecular Targets and Pathways: The primary molecular targets are nucleophilic sites such as amine, thiol, and hydroxyl groups. The pathways involved include nucleophilic substitution and addition reactions.
類似化合物との比較
1,4-Bis(chloromethyl)benzene: Lacks the ethyl groups, making it less sterically hindered and more reactive.
1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene: Contains fluorine atoms instead of ethyl groups, which significantly alters its electronic properties.
1,4-Bis(chloromethyl)-naphthalene: A polycyclic aromatic compound with different reactivity and applications.
Uniqueness: 1,4-Bis(chloromethyl)-2,3,5,6-tetraethylbenzene is unique due to the presence of ethyl groups, which provide steric hindrance and influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for specific synthetic applications where controlled reactivity is desired.
特性
CAS番号 |
65870-23-7 |
|---|---|
分子式 |
C16H24Cl2 |
分子量 |
287.3 g/mol |
IUPAC名 |
1,4-bis(chloromethyl)-2,3,5,6-tetraethylbenzene |
InChI |
InChI=1S/C16H24Cl2/c1-5-11-12(6-2)16(10-18)14(8-4)13(7-3)15(11)9-17/h5-10H2,1-4H3 |
InChIキー |
FLUCENUQSFONEA-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=C(C(=C1CCl)CC)CC)CCl)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Amino-6-(2-{3-[(pyridin-2-yl)amino]pyridin-2-yl}hydrazinylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14482187.png)
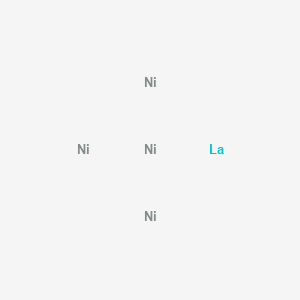
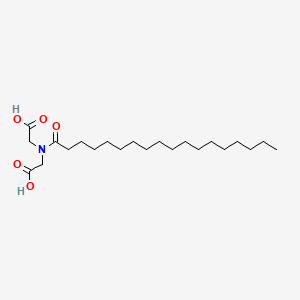
![N,N'-Bis{2-[(4,5-dihydro-1H-imidazol-2-yl)sulfanyl]ethyl}urea](/img/structure/B14482208.png)

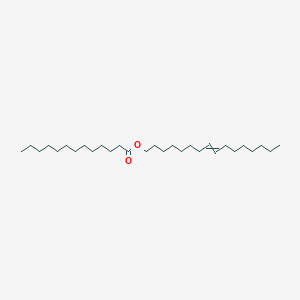
![Dodecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]-](/img/structure/B14482216.png)
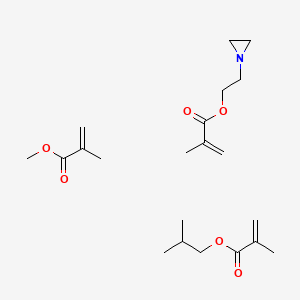
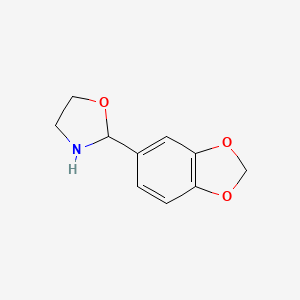
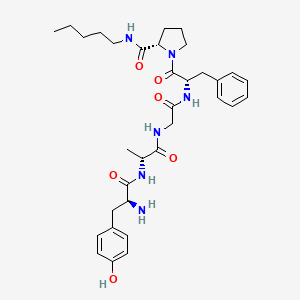
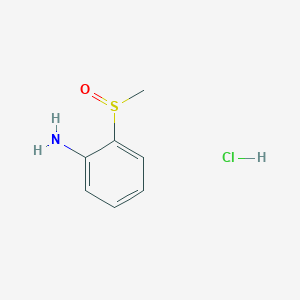
![Acetaldehyde, [(3,7-dimethyl-2,6-octadienyl)oxy]-](/img/structure/B14482248.png)
![[1-Amino-3-(2-methoxyphenyl)propan-2-yl]phosphonic acid](/img/structure/B14482250.png)
